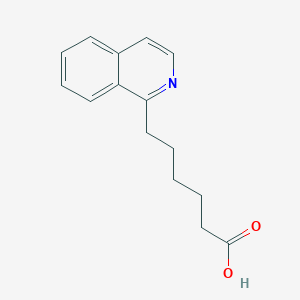

6-(Isoquinolin-1-YL)hexanoic acid

Description

Properties

Molecular Formula |

C15H17NO2 |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

6-isoquinolin-1-ylhexanoic acid |

InChI |

InChI=1S/C15H17NO2/c17-15(18)9-3-1-2-8-14-13-7-5-4-6-12(13)10-11-16-14/h4-7,10-11H,1-3,8-9H2,(H,17,18) |

InChI Key |

AQTYVBSCVZBJPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2CCCCCC(=O)O |

Origin of Product |

United States |

6-(Isoquinolin-1-YL)hexanoic Acid: Structural Dynamics, Physicochemical Profiling, and Applications in Targeted Protein Degradation

Executive Summary

In modern drug discovery, the transition from traditional occupancy-driven pharmacology to event-driven pharmacology—most notably via Proteolysis Targeting Chimeras (PROTACs)—requires highly specialized chemical building blocks. 6-(Isoquinolin-1-yl)hexanoic acid is a highly versatile, bifunctional synthon designed specifically for these advanced therapeutic modalities.

This molecule bridges a privileged pharmacophore with a highly optimized aliphatic linker. The isoquinoline ring serves as a rigid, aromatic recognition motif known for its high affinity toward various kinases (e.g., ROCK, PKA) and protein-protein interaction targets like KEAP1 . Conversely, the hexanoic acid chain provides a 6-carbon aliphatic spacer terminating in a reactive carboxylic acid, which is the optimal length for conjugating E3 ligase ligands without inducing severe entropic penalties during ternary complex formation . This whitepaper details the physicochemical properties, mechanistic causality, and self-validating experimental workflows for utilizing this compound in drug development.

Physicochemical & Structural Profiling

To successfully incorporate 6-(Isoquinolin-1-yl)hexanoic acid into a drug discovery pipeline, one must understand how its inherent properties influence downstream pharmacokinetics and conjugation efficiency. The 6-carbon chain length is not arbitrary; it represents the "Goldilocks zone" for linker design. It provides approximately 7–8 Å of linear extension, which is statistically favored for allowing E3 ligases (like VHL or CRBN) and target proteins to form complementary de novo protein-protein interactions (PPIs) without steric clashing .

Quantitative Physicochemical Data

The following table summarizes the core properties of the unconjugated building block.

| Property | Value | Causality / Functional Significance in Drug Design |

| Molecular Weight | 243.30 g/mol | Low MW ensures that subsequent conjugation to an E3 ligand (typically 300-400 g/mol ) keeps the final PROTAC near or below the 800-1000 Da threshold, preserving cellular permeability. |

| LogP (Estimated) | 2.8 | The lipophilicity of the C6 chain balances the polarity of the carboxylic acid, preventing the molecule from becoming too hydrophilic to cross lipid bilayers. |

| pKa (Carboxylic Acid) | ~4.8 | Ensures the acid is deprotonated at physiological pH (7.4), which is critical for solubility during in vitro assays prior to amide coupling. |

| pKa (Isoquinoline N) | ~5.4 | The nitrogen lone pair remains largely unprotonated at pH 7.4, facilitating passive membrane diffusion and allowing it to act as a hydrogen bond acceptor in kinase hinge-binding regions. |

| Topological Polar Surface Area (TPSA) | 49.2 Ų | A low TPSA ensures excellent membrane permeability. Once the acid is converted to an amide in a PROTAC, the TPSA remains within acceptable limits for intracellular targeting. |

Core Applications & Mechanistic Insights

Application 1: PROTAC Linker-Ligand Conjugation

The primary application of 6-(Isoquinolin-1-yl)hexanoic acid is as a pre-assembled "warhead-linker" module. In PROTAC design, the isoquinoline moiety binds to the target protein of interest (POI). The hexanoic acid is then coupled to a ligand for an E3 ubiquitin ligase. The causality behind using a C6 aliphatic chain lies in its flexibility. Unlike rigid alkyne or piperazine linkers, the C6 chain can adopt multiple conformations, allowing the system to sample various geometries until the lowest-energy ternary complex (POI–PROTAC–E3) is achieved .

Fig 1: Mechanism of targeted protein degradation utilizing the hexanoic acid-linked PROTAC.

Application 2: Precursor for HDAC/Kinase Dual Inhibitors

By converting the terminal carboxylic acid into a hydroxamic acid (via reaction with hydroxylamine), the molecule is transformed into a potent zinc-chelating moiety. This allows the molecule to act as a dual inhibitor: the isoquinoline targets the ATP-binding pocket of a kinase, while the newly formed hydroxamic acid, spaced perfectly by the 6-carbon chain, reaches into the catalytic tunnel of Histone Deacetylases (HDACs) to chelate the active-site zinc ion.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the workflow incorporates intrinsic checkpoints where the physical data mathematically dictates whether the experiment was successful, eliminating subjective interpretation.

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol describes the conjugation of 6-(Isoquinolin-1-yl)hexanoic acid to an amine-functionalized VHL ligand.

-

Activation: Dissolve 1.0 eq of 6-(Isoquinolin-1-yl)hexanoic acid in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA.

-

Causality: HATU is specifically chosen over EDC/NHS because it generates a highly reactive HOAt-ester intermediate. This is critical when coupling to sterically hindered amines common in E3 ligands.

-

-

Coupling: Stir for 15 minutes at room temperature to ensure complete activation, then add 1.1 eq of the VHL-amine ligand.

-

Self-Validation Checkpoint (LC-MS): At t=30 minutes, pull a 1 µL aliquot for LC-MS.

-

Logic: You must observe the disappearance of the HOAt-ester mass. If the HOAt-ester persists but the starting acid is gone, the amine is too sterically hindered. This physically validates that the activation worked, but the coupling failed, dictating a necessary switch to a less bulky solvent or elevated temperature (e.g., 40°C).

-

-

Purification: Purify via preparative HPLC to >95% purity.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Validation

Once synthesized, the PROTAC must be validated not just for binding, but for cooperativity—the hallmark of a successful degrader .

-

Immobilization: Immobilize the target protein (e.g., a kinase) onto a CM5 sensor chip via standard amine coupling.

-

Binary Affinity ( Kd,binary ): Inject the synthesized PROTAC over the chip at varying concentrations (1 nM to 1 µM). Calculate the binary dissociation constant.

-

Ternary Affinity ( Kd,ternary ): Pre-incubate the PROTAC with a saturating concentration of the E3 ligase (e.g., VHL). Inject this complex over the chip.

-

Self-Validation Checkpoint (Cooperativity Factor, α ): Calculate α=Kd,binary/Kd,ternary .

-

Logic: If α<1 , the C6 linker is too short or adopting a conformation that causes the E3 ligase to sterically clash with the target protein. If α>1 , the C6 linker successfully allows the two proteins to form favorable de novo interactions. If α<1 , the protocol dictates returning to the synthesis stage to alter the linker length.

-

Fig 2: Self-validating synthetic and biophysical workflow for PROTAC development.

Conclusion

6-(Isoquinolin-1-yl)hexanoic acid is a precisely engineered building block that satisfies the rigorous demands of modern targeted protein degradation and dual-inhibitor design. By leveraging the isoquinoline moiety for high-affinity target anchoring and the hexanoic acid chain for optimal spatial geometry, researchers can systematically build and validate highly cooperative ternary complexes. Adhering to the self-validating biophysical protocols outlined above ensures that any developmental bottlenecks are identified and resolved through empirical, data-driven causality.

References

-

Georgakopoulos, N. D., et al. (2019). Isoquinoline Kelch-like ECH-Associated Protein 1-Nuclear Factor (Erythroid-Derived 2)-like 2 (KEAP1-NRF2) Inhibitors with High Metabolic Stability. Journal of Medicinal Chemistry, 62(22), 10246–10267.[Link]

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers. Chemical Society Reviews, 49(10), 3322-3339.[Link]

-

Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for degrading target proteins. Nature Chemical Biology, 13(5), 514-521.[Link]

-

Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200.[Link]

The Pharmacokinetic Profile and Bioavailability of 6-(Isoquinolin-1-yl)hexanoic Acid Derivatives: A Technical Guide for Drug Development Professionals

Foreword: Unlocking the Therapeutic Potential of Isoquinoline Scaffolds

The isoquinoline moiety is a privileged structural motif in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] From the potent analgesic properties of morphine to the vasodilatory effects of papaverine, isoquinoline-based drugs have made a significant impact on modern medicine.[3][4] The exploration of novel isoquinoline derivatives, such as those based on the 6-(isoquinolin-1-yl)hexanoic acid scaffold, represents a promising frontier in the quest for new therapeutic agents. However, the journey from a promising lead compound to a clinically viable drug is contingent upon a thorough understanding of its pharmacokinetic properties and bioavailability.

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the critical aspects of characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) and bioavailability of 6-(isoquinolin-1-yl)hexanoic acid derivatives. While specific data for this novel class of compounds are emerging, this guide synthesizes established principles and field-proven methodologies to empower researchers with the knowledge to design, execute, and interpret crucial pharmacokinetic studies. We will delve into the causality behind experimental choices, emphasizing the importance of self-validating protocols to ensure scientific integrity and generate trustworthy data for informed decision-making in the drug development pipeline.

I. The ADME Paradigm: A Foundation for Understanding In Vivo Behavior

The in vivo disposition of a drug candidate is governed by the intricate interplay of four fundamental processes: Absorption, Distribution, Metabolism, and Excretion (ADME). A comprehensive understanding of these parameters is paramount for predicting a compound's therapeutic efficacy and safety profile.

Absorption: The Gateway to Systemic Circulation

For orally administered drugs, absorption from the gastrointestinal (GI) tract is the first critical step. The physicochemical properties of 6-(isoquinolin-1-yl)hexanoic acid derivatives, such as their lipophilicity (LogP), acidity (pKa), and solubility, will significantly influence their ability to permeate the intestinal membrane. The carboxylic acid moiety suggests a potential for pH-dependent solubility and absorption.

Distribution: Reaching the Target, Avoiding Off-Targets

Once absorbed, the compound is distributed throughout the body via the systemic circulation. Key factors influencing distribution include plasma protein binding, tissue permeability, and the compound's affinity for specific transporters. The extent of distribution to the target tissue is a key determinant of efficacy, while distribution to non-target tissues can lead to off-target toxicities.

Metabolism: The Body's Biotransformation Engine

The liver is the primary site of drug metabolism, where xenobiotics are modified by a host of enzymes, most notably the cytochrome P450 (CYP450) superfamily. The isoquinoline ring and the hexanoic acid side chain of the scaffold present several potential sites for metabolic attack, including hydroxylation, N-oxidation, and conjugation reactions. Understanding the metabolic fate of these derivatives is crucial for identifying potential drug-drug interactions and the formation of active or toxic metabolites.

Excretion: Clearing the Compound from the Body

The final step in the pharmacokinetic journey is the elimination of the drug and its metabolites from the body, primarily through the kidneys (renal excretion) or in the feces (biliary excretion). The rate and route of excretion determine the compound's half-life and dosing frequency.

II. Bioavailability: The Measure of Systemic Exposure

Oral bioavailability (F) is a critical pharmacokinetic parameter that quantifies the fraction of an administered dose that reaches the systemic circulation unchanged. It is a key determinant of a drug's oral dosing regimen and is influenced by both the extent of absorption and first-pass metabolism in the gut wall and liver.

III. In Vitro ADME Assays: Early Insights into Pharmacokinetic Properties

A suite of in vitro assays can provide valuable early-stage information on the ADME properties of 6-(isoquinolin-1-yl)hexanoic acid derivatives, enabling rank-ordering of compounds and guiding lead optimization.

A. Solubility and Permeability Assessment

Protocol: Kinetic Solubility Assay

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Add the stock solution to a 96-well plate containing phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.2, 7.4) to achieve a final concentration of 100 µM.

-

Incubation and Analysis: Incubate the plate at room temperature with shaking for 2 hours. Analyze the concentration of the compound in the supernatant by LC-MS/MS after centrifugation.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Donor Plate Preparation: Add the test compound to a donor 96-well plate containing a buffered solution.

-

Membrane Coating: Coat the filter of an acceptor 96-well plate with a lipid solution (e.g., lecithin in dodecane).

-

Assay Assembly: Place the acceptor plate on top of the donor plate, creating a "sandwich."

-

Incubation and Analysis: Incubate for a defined period (e.g., 4-16 hours). Determine the concentration of the compound in both the donor and acceptor wells by LC-MS/MS to calculate the permeability coefficient (Pe).

B. Metabolic Stability Evaluation

Protocol: Liver Microsomal Stability Assay

-

Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human or animal species), NADPH (a cofactor for CYP450 enzymes), and buffer in a 96-well plate.

-

Compound Addition: Add the test compound (typically at 1 µM) to initiate the reaction.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining over time. From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

C. Plasma Protein Binding Assessment

Protocol: Rapid Equilibrium Dialysis (RED)

-

Device Preparation: Prepare the RED device by adding plasma to one chamber and a buffer solution to the other, separated by a semi-permeable membrane.

-

Compound Addition: Add the test compound to the plasma chamber.

-

Equilibration: Incubate the device with shaking until equilibrium is reached (typically 4-6 hours).

-

Analysis: Determine the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS. The fraction unbound (fu) can then be calculated.

IV. In Vivo Pharmacokinetic Studies: The Definitive Assessment

In vivo studies in animal models are essential for a definitive characterization of the pharmacokinetic profile and bioavailability of a lead candidate.

Protocol: Murine Pharmacokinetic Study

-

Animal Dosing: Administer the 6-(isoquinolin-1-yl)hexanoic acid derivative to a cohort of mice (e.g., C57BL/6) via both intravenous (IV) and oral (PO) routes. The IV dose provides a direct measure of systemic clearance and volume of distribution, while the PO dose allows for the assessment of oral absorption and bioavailability.

-

Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC). Oral bioavailability (F) is calculated as: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

V. Bioanalytical Method Validation: Ensuring Data Integrity

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. The following parameters must be rigorously assessed according to regulatory guidelines.[5]

Table 1: Key Parameters for Bioanalytical Method Validation

| Parameter | Description | Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at the LLOQ) |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte and internal standard. |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte. | Consistent, precise, and reproducible. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Freeze-thaw, short-term, long-term, and stock solution stability should be within acceptable limits. |

Protocol: LC-MS/MS Method for Quantification in Plasma

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To 50 µL of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).[6]

-

Vortex mix and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate for analysis.

-

-

Chromatographic Separation:

-

Inject an aliquot of the prepared sample onto a reverse-phase C18 HPLC column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Mass Spectrometric Detection:

-

Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Optimize the MRM transitions for the parent drug and the internal standard to ensure selectivity and sensitivity.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and internal standard.

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolation from the calibration curve.

-

VI. Visualizing the Workflow and Data

Clear visualization of experimental workflows and data is crucial for effective communication and interpretation.

Caption: A typical sample preparation workflow for bioanalysis using protein precipitation.

Table 2: Hypothetical Pharmacokinetic Parameters for a 6-(Isoquinolin-1-yl)hexanoic Acid Derivative

| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |

| Cmax (ng/mL) | 1500 | 850 |

| Tmax (h) | 0.083 | 1.0 |

| AUC₀-∞ (ng*h/mL) | 2500 | 7500 |

| t½ (h) | 3.5 | 3.8 |

| CL (L/h/kg) | 0.4 | - |

| Vd (L/kg) | 2.0 | - |

| F (%) | - | 30 |

Note: This table presents hypothetical data for illustrative purposes.

VII. Conclusion: A Data-Driven Path to Clinical Success

The successful development of 6-(isoquinolin-1-yl)hexanoic acid derivatives as therapeutic agents hinges on a deep and early understanding of their pharmacokinetic properties and bioavailability. The integrated approach outlined in this guide, combining robust in vitro screening with definitive in vivo studies and supported by validated bioanalytical methods, provides a clear and scientifically rigorous path forward. By embracing the principles of causality and self-validation in experimental design, drug development teams can confidently generate the high-quality data necessary to identify and advance promising candidates, ultimately increasing the probability of clinical success and delivering novel, effective medicines to patients in need.

References

- Cheng, Z., Liu, R., & Wu, X. (2012). Binding of berberine to lysozyme: spectroscopic and molecular docking studies. Journal of Agricultural and Food Chemistry, 60(19), 4844-4853.

- de Wit, M., den Hartigh, J., & Gelderblom, H. (2019). Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry.

-

Wikipedia contributors. (2023). Isoquinoline. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Kim, H. Y., et al. (2021). Discovery of 6-Oxo-4-Phenyl-Hexanoic Acid Derivatives as RORγt Inverse Agonists Showing Favorable ADME Profile. Bioorganic & Medicinal Chemistry Letters, 36, 127786.

- Patel, D. J., et al. (2023). Development and validation of a new bioanalytical method for quantification of CDK4/6 inhibitor in Spiked Human Plasma by HPLC-UV. Current Issues in Pharmacy and Medical Sciences, 36(2), 81-86.

- U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018).

- Ilieva, S., et al. (2022). Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. Molecules, 27(12), 3788.

- Krcmova, L., et al. (2017). A fully validated bioanalytical method using an UHPLC-MS/MS system for quantification of DNA and RNA oxidative stress biomarkers. Analytical and Bioanalytical Chemistry, 409(14), 3611-3621.

- Al-Suhaimi, K. M., et al. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Molecules, 30(22), 5678.

- Kumar, A., et al. (2024). Development and Validation of a Bioanalytical Method for Estimating Ellagic Acid in Wistar Rat Plasma by RP-HPLC Using a Gradient Elution Technique. ScienceOpen Posters.

- Ray, P., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1084-1088.

- Ray, P., et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 123-127.

- Wang, Q., et al. (2020). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Current Medicinal Chemistry, 27(26), 4437-4467.

- Ciesielska, A., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 123.

- Khan, K. M., et al. (2025). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors.

- Singh, S., et al. (2023). Plant-based Isoquinoline Alkaloids: A Chemical and Pharmacological Profile of Some Important Leads.

- Luciani, A., et al. (2020). Cell-Based Phenotypic Drug Screening Identifies Luteolin as Candidate Therapeutic for Nephropathic Cystinosis. Journal of the American Society of Nephrology, 31(7), 1506-1522.

-

Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]

- LaVoie, E. J., et al. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis, 4(7), 877-881.

-

Amerigo Scientific. (2023). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

- Mahadeviah, B. M., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 5. waters.com [waters.com]

- 6. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

In vivo toxicity and safety profile of 6-(Isoquinolin-1-YL)hexanoic acid

An In-Depth Technical Guide to the In Vivo Toxicity and Safety Profiling of 6-(Isoquinolin-1-YL)hexanoic Acid

Authored by a Senior Application Scientist

Disclaimer: This document is a comprehensive guide outlining a proposed strategy for the in vivo toxicity and safety assessment of the novel chemical entity, 6-(Isoquinolin-1-YL)hexanoic acid. As of the date of this publication, no specific toxicological data for this compound exists in the public domain. Therefore, this guide is based on established international regulatory guidelines and toxicological knowledge of the broader isoquinoline and quinoline chemical classes.

Introduction: The Isoquinoline Scaffold and the Imperative for Rigorous Safety Assessment

The isoquinoline nucleus, a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry and pharmacology. It is the core structural motif in a vast array of natural alkaloids and synthetic compounds with diverse and potent biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] Well-known drugs such as the antispasmodic papaverine and the anthelmintic praziquantel feature this core structure.[4] The compound of interest, 6-(Isoquinolin-1-YL)hexanoic acid, represents a novel chemical entity (NCE) within this class. Its unique structure, combining the isoquinoline core with a hexanoic acid side chain, suggests potential for novel pharmacological interactions, but also necessitates a thorough and systematic evaluation of its safety profile before any consideration for clinical development.

The primary objective of a preclinical safety evaluation is to characterize the toxicological profile of an NCE. This process is not merely a checklist of tests but a scientific investigation designed to identify potential target organs of toxicity, understand dose-response relationships, determine the reversibility of any adverse effects, and ultimately, to establish a safe starting dose for first-in-human clinical trials.[5] This guide provides a structured, field-proven framework for conducting the in vivo toxicity and safety assessment of 6-(Isoquinolin-1-YL)hexanoic acid, grounded in international regulatory standards.

Regulatory Framework and Guiding Principles

The foundation of any preclinical toxicology program rests upon adherence to internationally harmonized guidelines and principles. This ensures data quality, reproducibility, and regulatory acceptance across different regions.

-

Organisation for Economic Co-operation and Development (OECD) Guidelines: These are a collection of internationally accepted specifications for the testing of chemicals. Adherence to these guidelines, such as OECD 408 for 90-day studies or OECD 425 for acute toxicity, is critical for generating standardized and reliable data.[6][7]

-

U.S. Food and Drug Administration (FDA) Guidance: The FDA provides comprehensive guidance for industry, such as the S6 document on the Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals, which outlines principles applicable to many NCEs.[5][8]

-

Good Laboratory Practice (GLP): All nonclinical laboratory studies must be conducted in compliance with GLP regulations (e.g., 21 CFR Part 58 in the US).[9] GLP provides a framework for the conduct and reporting of studies, ensuring the quality, integrity, and reliability of the data.[9]

The strategic approach outlined herein is a tiered, progressive investigation, where data from earlier, shorter-term studies inform the design and necessity of subsequent, longer-term evaluations.

Caption: Tiered workflow for in vivo toxicity assessment.

A Tiered Strategy for In Vivo Toxicity Evaluation

A systematic, tiered approach is the most efficient and ethical methodology for assessing in vivo toxicity.

Tier 1: Acute Oral Toxicity Study

The initial step is to determine the potential for adverse effects following a single high dose of the test substance. The OECD 425 (Up-and-Down Procedure) is the preferred method as it minimizes animal usage while providing a statistically robust estimate of the LD50 (median lethal dose).[6][10][11]

Causality Behind Experimental Choices:

-

Why OECD 425? This method uses a sequential dosing approach, where the outcome of one animal determines the dose for the next. This allows for an accurate LD50 estimation with significantly fewer animals compared to traditional methods like the now-obsolete OECD 401.[6][12]

-

Why the Oral Route? Unless a different route is anticipated for clinical use, the oral route is the default for initial studies due to its relevance for most pharmaceuticals and its ease of administration (gavage).[10]

-

Why Female Rats? Studies have shown that female rodents are often slightly more sensitive to the toxic effects of chemicals. Using a single sex (females are the default recommendation) in this initial study further reduces animal numbers while maintaining scientific rigor.[6]

Experimental Protocol: Acute Oral Toxicity (Following OECD TG 425)

-

Animal Model: Use young, healthy adult female Sprague-Dawley rats, nulliparous and non-pregnant. Animals should be acclimatized for at least 5 days.

-

Housing: House animals in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide standard rodent chow and water ad libitum, except for a brief fasting period before dosing.

-

Dose Preparation: Prepare 6-(Isoquinolin-1-YL)hexanoic acid in a suitable vehicle. An aqueous solution is preferred; if insoluble, a suspension in a vehicle like 0.5% carboxymethylcellulose or an oil (e.g., corn oil) can be used.[10] The vehicle's toxic characteristics must be known.

-

Dosing Procedure (Main Test):

-

Fast animals overnight prior to dosing.

-

Select a starting dose one step below the best preliminary estimate of the LD50. The default starting dose is 175 mg/kg.

-

Administer the dose via oral gavage. The volume should not exceed 1 ml/100 g body weight for oil-based vehicles or 2 ml/100 g for aqueous solutions.[10]

-

Dose a single animal. If the animal survives, the next animal is dosed at a higher level (e.g., 550 mg/kg). If the animal dies, the next is dosed at a lower level (e.g., 55 mg/kg).

-

A 48-hour interval is typically maintained between dosing animals.

-

The test is stopped when one of the stopping criteria defined in the guideline is met (e.g., three consecutive animals survive at the upper bound).

-

-

Observations:

-

Observe animals closely for the first 30 minutes, periodically during the first 4 hours, and daily thereafter for a total of 14 days.[6]

-

Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic effects like salivation, and CNS effects like tremors or convulsions).

-

Record body weights just prior to dosing and at least weekly thereafter.

-

-

Pathology: Conduct a gross necropsy on all animals at the end of the study or at the time of death. Examine all major organs and tissues for abnormalities.

-

Data Analysis: Calculate the LD50 and its confidence interval using the maximum likelihood method.[6]

Data Presentation: Acute Toxicity Summary

| Parameter | Result |

| Test Guideline | OECD 425 |

| Species/Strain | Rat/Sprague-Dawley |

| Sex | Female |

| Vehicle | TBD |

| Estimated LD50 (mg/kg) | To be determined (TBD) |

| 95% Confidence Interval | TBD |

| Key Clinical Signs | TBD (e.g., lethargy, ataxia, piloerection) |

| Time to Death | TBD |

| Gross Necropsy Findings | TBD (e.g., gastric irritation, liver discoloration) |

Tier 2: Repeated Dose 90-Day Oral Toxicity Study in Rodents

This is the cornerstone of preclinical safety assessment. It provides critical information on the effects of repeated exposure over a significant portion of a rodent's lifespan, helping to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL). The NOAEL is the highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.[7] This study is conducted according to OECD Guideline 408.[7][13]

Causality Behind Experimental Choices:

-

Why 90 Days? This duration is considered sufficient to reveal most sub-chronic toxicities and allows for the evaluation of cumulative effects that would not be seen in acute studies.[7]

-

Why Both Sexes? To identify any sex-specific differences in toxicity.

-

Why Three Dose Levels? To establish a dose-response relationship. A low dose (expected to produce no adverse effects), a mid-dose, and a high dose (expected to produce some toxicity but not mortality) are used.

-

Why a Recovery Group? A satellite group of animals at the high dose and control levels is included and observed for a period (e.g., 28 days) after dosing stops. This is crucial to determine if observed toxic effects are reversible or persistent.[14]

Experimental Protocol: 90-Day Oral Toxicity Study (Following OECD TG 408)

-

Animal Model: Use young, healthy adult rats (e.g., Sprague-Dawley), with 10 animals per sex per group. A satellite group for recovery assessment should include at least 5 animals per sex per group.[14]

-

Dose Selection: Based on the acute toxicity data, select at least three dose levels plus a concurrent vehicle control group.

-

Administration: Administer the test substance daily via oral gavage for 90 consecutive days.[7]

-

In-Life Observations:

-

Clinical Signs: Conduct detailed clinical observations daily.

-

Body Weight & Food/Water Consumption: Record weekly.[15]

-

Ophthalmology: Conduct an examination prior to the study and at termination.

-

Functional Observations: Near the end of the study, perform a functional observational battery (FOB) to assess sensory, motor, and autonomic function.

-

-

Clinical Pathology:

-

Hematology: At termination, collect blood for a complete blood count (CBC) and differential.

-

Clinical Biochemistry: Analyze serum for markers of liver function (e.g., ALT, AST, ALP), kidney function (e.g., BUN, creatinine), and other metabolic parameters.

-

-

Terminal Procedures:

-

At the end of the 90-day dosing period (and the recovery period for satellite animals), euthanize all animals.

-

Gross Necropsy: Perform a full gross pathological examination on all animals.

-

Organ Weights: Weigh key organs (e.g., liver, kidneys, brain, spleen, heart, adrenal glands, gonads).

-

Histopathology: Preserve a comprehensive set of organs and tissues from all animals in the control and high-dose groups for microscopic examination. Also, examine any gross lesions and target organs identified from all other dose groups.

-

-

Data Analysis: Analyze all quantitative data (body weights, organ weights, clinical pathology) using appropriate statistical methods. Histopathology findings should be semi-quantitatively scored. The final step is the determination of the NOAEL.

Caption: Workflow for a 90-Day Sub-Chronic Toxicity Study (OECD 408).

Data Presentation: Summary of 90-Day Study Endpoints

| Category | Endpoints |

| In-Life | Mortality, Clinical Signs, Body Weight, Food/Water Consumption, Ophthalmology, Functional Observational Battery |

| Clinical Pathology | Hematology: RBC, WBC, HGB, HCT, Platelets, Differential CountBiochemistry: ALT, AST, ALP, GGT, Bilirubin, BUN, Creatinine, Glucose, Cholesterol, Triglycerides, Total Protein, Albumin, Electrolytes |

| Terminal Pathology | Gross Necropsy: Macroscopic findings in all organs/tissuesOrgan Weights: Liver, Kidneys, Adrenals, Brain, Heart, Spleen, Thymus, GonadsHistopathology: Microscopic examination of a comprehensive list of tissues |

| Outcome | Identification of Target Organ(s), Dose-Response Characterization, NOAEL Determination |

Tier 3: Chronic Toxicity Studies (OECD 452)

Chronic toxicity studies, typically lasting 12 months in rodents, are conducted if the intended clinical use of the drug is for long-term or chronic conditions.[16][17][18] The decision to proceed to a chronic study is based on the findings from the 90-day study and the proposed duration of human exposure. The design is an extension of the 90-day study, with a larger number of animals per group (at least 20 per sex) to account for age-related attrition.

Safety Pharmacology

In parallel with toxicity studies, safety pharmacology studies are required to investigate the potential for adverse effects on major physiological systems. The core battery of tests focuses on:

-

Cardiovascular System: Assessing effects on blood pressure, heart rate, and the electrocardiogram (ECG), often using telemetry in a conscious, freely moving non-rodent species (e.g., beagle dog).

-

Central Nervous System (CNS): A detailed functional observational battery (FOB) and automated motor activity assessment in rats.

-

Respiratory System: Evaluation of respiratory rate, tidal volume, and minute volume, typically using whole-body plethysmography in rats.

These studies are crucial for identifying potential adverse effects that could be of immediate concern in a clinical setting.

Potential Toxicities and Mechanistic Insights for the Isoquinoline Class

While specific data for 6-(Isoquinolin-1-YL)hexanoic acid is absent, the broader isoquinoline and quinoline classes are associated with certain toxicological profiles that must be considered as potential liabilities.[19][20]

-

Hepatotoxicity: The liver is a common target for xenobiotics. Quinoline itself is known to be toxic to the liver, and some isoquinoline alkaloids have demonstrated hepatotoxicity in animal models.[21][22][23] Therefore, liver function tests (ALT, AST) and histopathology of the liver will be critical endpoints in the 90-day study.

-

Nephrotoxicity: Kidney toxicity is another potential concern.[22] Careful monitoring of BUN and creatinine levels, as well as kidney histopathology, is warranted.

-

Genotoxicity and Carcinogenicity: Quinoline is suspected of causing genetic defects and may be carcinogenic.[24][25] While in vivo toxicity studies are not direct measures of genotoxicity, findings like cellular atypia in histopathology could trigger the need for a dedicated battery of genotoxicity assays (e.g., Ames test, micronucleus test).

-

Cardiotoxicity: Some alkaloids can have effects on cardiovascular function.[20] The safety pharmacology assessment of cardiovascular parameters is therefore essential.

-

Mechanism of Action: Isoquinoline derivatives can exert their effects through various mechanisms, including targeting DNA/RNA, inhibiting topoisomerase, and modulating key signaling pathways like PI3K/Akt/mTOR.[1][26] These mechanisms, while potentially therapeutic, can also lead to off-target toxicities. For instance, DNA intercalation could lead to genotoxicity, and inhibition of critical signaling pathways could result in cytotoxicity in healthy, proliferating cells.

Data Interpretation and Risk Assessment

The culmination of this comprehensive testing program is the integration of all data to perform a risk assessment. The NOAEL derived from the most sensitive species in the most relevant study (typically the 90-day study) is the critical value used. This NOAEL, combined with pharmacokinetic data, is used to calculate a proposed safe starting dose for Phase 1 clinical trials, ensuring an adequate margin of safety for human subjects.[27]

Conclusion

The in vivo toxicity and safety assessment of a novel chemical entity like 6-(Isoquinolin-1-YL)hexanoic acid is a rigorous, multi-faceted scientific undertaking. It is not a perfunctory exercise but a critical investigation that defines the safety boundaries for a potential new therapeutic. By following a structured, tiered approach based on international guidelines (OECD, FDA) and sound scientific principles, researchers and drug development professionals can build a comprehensive safety profile, identify potential risks, and make informed decisions on the path to clinical development. The framework described in this guide provides a robust and defensible strategy for achieving these essential objectives.

References

- National Toxicology Program. (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity.

- (2023, September 13). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. PDF.

- National Institutes of Health. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC.

- OECD. (2022, June 30). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.

- OECD guidelines for Chronic Toxicity studies - Blog. (n.d.).

- OECD 408: 90-day subchronic oral toxicity study in rodents - YesWeLab - Blog. (2025, July 28).

- OECD. (2002, February 8). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure.

- Nucro-Technics. (2024, May 12). OECD 425: Acute Oral Toxicity - Up-and-Down Procedure.

- OECD. (n.d.). Test No. 409: Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents.

- Slideshare. (n.d.). Chronic Toxicity Study (OECD TG-452).pptx.

- ResearchGate. (2009, September 7). OECD GUIDELINE FOR THE TESTING OF CHEMICALS.

- New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.

- Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.

- OECD. (2018, June 27). Test No. 452: Chronic Toxicity Studies.

- OECD. (2025, June 25). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents.

- Regulations.gov. (1981, May 12). "Chronic Toxicity Studies".

- FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.

- National Institutes of Health. (n.d.). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC.

- Sinocure Chemical Group. (n.d.). Quinoline: Synthesis, Applications, and Environmental Impact.

- A toxicological review of alkaloids. (2024, March 11).

- MDPI. (2024, December 31). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.

- RSC Publishing. (2024, October 2). Isolation, biological activity, and synthesis of isoquinoline alkaloids.

- ResearchGate. (2026, January 24). An updated review of isoquinoline alkaloids: Biological activity and mode of action, structural modifications, and agricultural applications.

- National Toxicology Program. (2008, October 3). 407 | OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

- FDA. (n.d.). S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.

- International Feed Industry Federation. (n.d.). SUB-CHRONIC ORAL TOXICITY TESTING IN LABORATORY ANIMALS.

- National Institutes of Health. (n.d.). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC.

- FDA. (2018, January 4). Step 2: Preclinical Research.

- ResearchGate. (n.d.). A toxicological review of alkaloids.

- Minnesota Department of Health. (n.d.). Quinoline and Groundwater.

- Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT.

- Quinoline - SAFETY D

- ResearchGate. (2025, July 11). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.

- FDA. (2020, March 24). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.

Sources

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]

- 5. fda.gov [fda.gov]

- 6. oecd.org [oecd.org]

- 7. OECD 408: 90-day subchronic oral toxicity study in rodents [blog.yeswelab.fr]

- 8. fda.gov [fda.gov]

- 9. fda.gov [fda.gov]

- 10. researchgate.net [researchgate.net]

- 11. nucro-technics.com [nucro-technics.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. oecd.org [oecd.org]

- 14. ifif.org [ifif.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. blog.biobide.com [blog.biobide.com]

- 17. Chronic Toxicity Study (OECD TG-452).pptx [slideshare.net]

- 18. oecd.org [oecd.org]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

- 21. nj.gov [nj.gov]

- 22. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 23. researchgate.net [researchgate.net]

- 24. health.state.mn.us [health.state.mn.us]

- 25. pentachemicals.eu [pentachemicals.eu]

- 26. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 27. altasciences.com [altasciences.com]

Physicochemical Profiling of 6-(Isoquinolin-1-yl)hexanoic Acid: Molecular Weight, pKa, and pH-Dependent Solubility

Executive Summary

6-(Isoquinolin-1-yl)hexanoic acid is a synthetic ampholyte characterized by a basic isoquinoline core tethered to an acidic terminal carboxylate via a flexible five-carbon aliphatic spacer. This in-depth technical guide provides a rigorous analysis of its molecular thermodynamics, acid-base chemistry, and solubility profile. By understanding the causal relationship between its zwitterionic nature and phase behavior, drug development professionals can accurately predict its pharmacokinetic absorption and design robust formulation strategies.

Structural Thermodynamics and Molecular Weight

The structural dichotomy of this molecule dictates its behavior in aqueous systems. The lipophilic hexyl chain drives hydrophobic aggregation, while the ionizable moieties at opposite ends govern its pH-dependent solubility.

-

Molecular Formula: C₁₅H₁₇NO₂

-

Exact Molecular Weight: 243.31 g/mol

At a molecular weight of 243.31 g/mol , the compound sits well within the optimal range for oral bioavailability (Lipinski’s Rule of 5). However, the spatial separation of the basic and acidic groups by a hydrophobic spacer creates unique solvation dynamics that require precise pH control during formulation.

Acid-Base Chemistry: pKa and Isoelectric Point (pI)

Understanding the ionization profile is critical for predicting the in vivo behavior of any drug candidate[1]. For 6-(isoquinolin-1-yl)hexanoic acid, ionization is governed by two distinct functional groups:

-

pKa1 (Carboxylic Acid): ~4.8. The terminal hexanoic acid moiety readily donates a proton in weakly acidic to neutral environments.

-

pKa2 (Isoquinoline Nitrogen): ~5.8. While unsubstituted isoquinoline has a pKa of 5.14, alkyl substitution at the 1-position exerts a mild electron-donating inductive effect, raising the basicity of the nitrogen to approximately 5.8.

Because the molecule contains both an acidic and a basic group, it acts as an ampholyte. The Isoelectric Point (pI) —the pH at which the molecule carries a net neutral charge—is calculated as the average of the two pKa values:

pI = (4.8 + 5.8) / 2 = 5.3

At pH 5.3, the compound exists predominantly as a zwitterion, bearing both a positive and negative charge.

Fig 1: pH-dependent ionization states of 6-(isoquinolin-1-yl)hexanoic acid.

The Solubility Profile: Henderson-Hasselbalch Dynamics

The aqueous solubility of ionizable drugs is strictly pH-dependent, mathematically described by the Henderson-Hasselbalch relationship[2]. For ampholytes like 6-(isoquinolin-1-yl)hexanoic acid, the solubility-pH profile exhibits a characteristic "U-shape"[3].

-

Intrinsic Solubility ( S0 ) at pH 5.3: At the isoelectric point, the net charge is zero. The lack of net electrostatic repulsion, combined with the hydrophobic hexyl chain, promotes intermolecular aggregation and crystal lattice stability. Consequently, aqueous solubility is at its absolute minimum.

-

Acidic Conditions (pH < 4.0): The carboxylic acid is protonated (neutral), and the isoquinoline nitrogen is protonated (cationic). The net +1 charge drastically increases aqueous solubility via ion-dipole interactions with water.

-

Basic Conditions (pH > 7.0): The isoquinoline nitrogen is deprotonated (neutral), and the carboxylic acid is deprotonated (anionic). The net -1 charge similarly enhances solubility.

Table 1: Expected Solubility vs. pH Profile

| Equilibrium pH | Dominant Species | Net Charge | Relative Aqueous Solubility | Causality |

| 2.0 | Cationic | +1 | High (> 10 mg/mL) | Isoquinoline protonation drives solvation. |

| 4.0 | Cationic / Zwitterionic | +0.5 | Moderate | Partial ionization limits lattice breakdown. |

| 5.3 (pI) | Zwitterionic | 0 | Minimum ( S0 ) | Net zero charge promotes hydrophobic aggregation. |

| 7.4 (Blood) | Anionic | -1 | High (> 5 mg/mL) | Carboxylate deprotonation drives solvation. |

| 9.0 | Anionic | -1 | Very High (> 10 mg/mL) | Full anionic state maximizes ion-dipole bonds. |

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and trustworthiness, experimental protocols must account for dynamic shifts in the system. The following methodologies are designed to be self-validating.

Protocol A: Potentiometric Titration for pKa Determination

Causality: Potentiometry is the gold standard for pKa determination because it directly measures the thermodynamic activity of protons[1].

-

System Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C. (Why: pKa is highly temperature-dependent.)

-

Sample Preparation: Dissolve 2-3 mg of 6-(isoquinolin-1-yl)hexanoic acid in 10 mL of 0.15 M KCl solution using CO₂-free water. (Why: 0.15 M KCl mimics physiological ionic strength, preventing activity coefficient fluctuations during titration.)

-

Titration: Titrate with standardized 0.1 M HCl to pH 2.0 to fully protonate the molecule. Then, titrate forward with standardized 0.1 M KOH up to pH 10.0.

-

Self-Validation (Bjerrum Plot): Plot the average number of bound protons ( nˉ ) versus pH. The pKa values are extracted at nˉ = 0.5 and nˉ = 1.5. A blank titration (solvent only) must be subtracted to ensure the buffering capacity observed is solely from the compound.

Protocol B: Shake-Flask Method for pH-Dependent Solubility

Causality: While computational models predict solubility, empirical shake-flask data is required to account for complex phenomena like self-association or salt-precipitation[3].

-

Buffer Preparation: Prepare a series of 50 mM buffers ranging from pH 1.0 to 10.0.

-

Saturation: Add an excess amount of solid 6-(isoquinolin-1-yl)hexanoic acid (e.g., 10 mg) to 1 mL of each buffer in glass vials. (Why: Excess solid ensures the thermodynamic equilibrium of the saturated state is reached.)

-

Equilibration: Seal the vials and agitate on a thermoshaker at 25 °C for 48 hours.

-

Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. (Why: Centrifugation prevents filter-clogging, and PTFE minimizes non-specific binding of the hydrophobic hexyl chain.)

-

Final pH Measurement (Critical Step): Measure the pH of the filtered supernatant. (Why: Dissolving an ionizable drug will shift the pH of the buffer. The solubility must be plotted against this final equilibrium pH, not the initial buffer pH[3].)

-

Quantification: Dilute the supernatant and quantify the dissolved compound using HPLC-UV against a standard calibration curve.

Fig 2: Self-validating shake-flask methodology for pH-dependent solubility profiling.

Applications in Drug Development

For drug development professionals, the physicochemical profile of 6-(isoquinolin-1-yl)hexanoic acid presents specific formulation challenges and opportunities. Because its pI (5.3) is close to the pH of the upper duodenum, oral formulations may experience transient precipitation upon exiting the highly acidic stomach (pH 1-2)[2]. To mitigate this, formulators should consider utilizing the compound's high solubility at physiological pH (7.4) by developing it as a sodium salt, or employing amorphous solid dispersions (ASDs) to maintain supersaturation in the gastrointestinal tract.

References

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State, 2nd Edition. John Wiley & Sons. Available at:[Link]

-

Wang, J., & Flanagan, D. R. (2021). "Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity." Expert Opinion on Drug Metabolism & Toxicology. Available at:[Link]

-

Völgyi, G., Baka, E., Box, K. J., Comer, J. E., & Takács-Novák, K. (2010). "Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship." Analytica Chimica Acta, 673(1), 40-46. Available at:[Link]

Sources

The Therapeutic Potential of Isoquinoline Hexanoic Acid Derivatives in Oncology: A Technical Guide for Drug Development Professionals

Foreword: A New Frontier in Epigenetic Cancer Therapy

The intricate landscape of oncology drug discovery is characterized by a continuous search for novel therapeutic agents that can selectively target cancer cells while minimizing toxicity to healthy tissues. Among the promising classes of emerging anticancer compounds, isoquinoline derivatives have garnered significant attention due to their diverse pharmacological activities.[1][2] This technical guide delves into a specific and highly promising subclass: isoquinoline hexanoic acid derivatives. Our focus will be on their potential as potent and selective inhibitors of Histone Deacetylases (HDACs), a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression and are frequently dysregulated in cancer.[3][4]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere listing of facts to provide a deeper understanding of the scientific rationale behind the design and evaluation of these compounds. We will explore their mechanism of action, provide detailed protocols for their preclinical assessment, and present a framework for their continued development as next-generation cancer therapeutics.

The Isoquinoline Scaffold: A Privileged Structure in Oncology

The isoquinoline core, a bicyclic aromatic heterocycle, is a "privileged structure" in medicinal chemistry, forming the backbone of numerous naturally occurring alkaloids and synthetic molecules with a broad spectrum of biological activities, including potent anticancer effects.[2][5] The therapeutic potential of isoquinoline derivatives is attributed to their ability to interact with a wide range of biological targets implicated in cancer progression.

The anticancer mechanisms of various isoquinoline derivatives are multifaceted and include:

-

Induction of Apoptosis and Cell Cycle Arrest: Many isoquinoline compounds have been shown to trigger programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints.[6]

-

Inhibition of Key Oncogenic Enzymes: Isoquinoline derivatives have been successfully designed to inhibit crucial enzymes that drive cancer growth, such as topoisomerases and protein kinases.[5]

-

Modulation of Signaling Pathways: These compounds can interfere with critical signaling cascades that regulate cell growth, survival, and metastasis, such as the PI3K/Akt/mTOR pathway.[7]

This inherent versatility makes the isoquinoline scaffold an ideal starting point for the rational design of novel and highly targeted anticancer agents.

Isoquinoline Hexanoic Acid Derivatives as Histone Deacetylase (HDAC) Inhibitors

A particularly compelling strategy in modern oncology is the development of epigenetic drugs, with HDAC inhibitors at the forefront. HDACs are a class of enzymes that remove acetyl groups from lysine residues of both histone and non-histone proteins.[8] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell growth.[4]

HDAC inhibitors can reverse this process, leading to the re-expression of tumor suppressor genes and consequently inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[8] A well-established pharmacophore model for HDAC inhibitors consists of three key components:

-

A "Cap" Group: This region interacts with the surface of the enzyme's active site. The isoquinoline moiety serves as an excellent cap group.

-

A Zinc-Binding Group (ZBG): This functional group chelates the zinc ion in the catalytic site of the HDAC enzyme. Hydroxamic acid is a classic and highly effective ZBG.[9]

-

A Linker Region: This component connects the cap group and the ZBG, and its length and composition are critical for optimal positioning within the active site and for determining isoform selectivity.

This is where the hexanoic acid moiety becomes critically important. A six-carbon linker, derived from hexanoic acid, has been shown to be an optimal length for many potent HDAC inhibitors, including the FDA-approved drug Vorinostat (SAHA).[10] The combination of an isoquinoline cap, a hexanoic acid-derived linker, and a hydroxamic acid ZBG has given rise to a new generation of promising HDAC inhibitors with significant therapeutic potential in oncology.

A notable example is Scriptaid, a commercially available HDAC inhibitor with the chemical name 6-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoic Acid Hydroxyamide.

Mechanism of Action: From HDAC Inhibition to Cancer Cell Death

The primary mechanism of action of isoquinoline hexanoic acid-based HDAC inhibitors is the direct inhibition of HDAC enzymes. This leads to an accumulation of acetylated histones, resulting in a more open and transcriptionally active chromatin structure. This, in turn, allows for the expression of previously silenced tumor suppressor genes, such as p21 and Bax, which play crucial roles in cell cycle control and apoptosis.

Furthermore, these compounds can also induce the acetylation of non-histone proteins, including transcription factors and cytoskeletal proteins like tubulin, further contributing to their anticancer effects.[8]

Below is a diagram illustrating the proposed signaling pathway for the anticancer activity of these derivatives.

Caption: Proposed signaling pathway for the anticancer activity of isoquinoline hexanoic acid derivatives.

Preclinical Evaluation of Isoquinoline Hexanoic Acid Derivatives

A rigorous and systematic preclinical evaluation is essential to determine the therapeutic potential of any new anticancer agent. This section provides detailed, step-by-step protocols for key in vitro and in vivo assays used to characterize the efficacy of isoquinoline hexanoic acid derivatives.

In Vitro Efficacy Assessment

The initial assessment of anticancer activity is typically performed using a panel of human cancer cell lines in vitro.

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[2]

Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., HCT-116 [colon], MCF-7 [breast], A549 [lung]) in appropriate media and conditions.

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the isoquinoline hexanoic acid derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[2]

-

-

Formazan Solubilization and Absorbance Reading:

-

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

-

Incubate the plate in the dark at room temperature for at least 2 hours to dissolve the formazan crystals.[2]

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

To confirm that the anticancer activity of the compounds is due to their intended mechanism of action, an in vitro HDAC inhibition assay is performed.[11]

Experimental Protocol: Fluorometric HDAC Inhibition Assay

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Prepare a solution of a commercially available fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Prepare a solution of recombinant human HDAC enzyme (e.g., HDAC1, HDAC3, HDAC6).

-

Prepare a developer solution containing a protease (e.g., trypsin) and a stop solution.

-

-

Assay Procedure:

-

In a 96-well black plate, add the assay buffer, the HDAC enzyme, and serial dilutions of the isoquinoline hexanoic acid derivative.

-

Incubate for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the deacetylation reaction and initiate the development of the fluorescent signal by adding the developer solution.

-

Incubate for a further period to allow for the cleavage of the deacetylated substrate and release of the fluorescent aminomethylcoumarin (AMC).

-

-

Fluorescence Measurement and Data Analysis:

-

Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

-

Calculate the percentage of HDAC inhibition for each concentration of the compound relative to a no-inhibitor control.

-

Determine the IC50 value for HDAC inhibition.

-

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Experimental Protocol: Annexin V/PI Apoptosis Assay

-

Cell Treatment and Harvesting:

-

Seed and treat cancer cells with the isoquinoline hexanoic acid derivative at concentrations around its IC50 value for 24-48 hours.

-

Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

-

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Viable cells will be negative for both Annexin V and PI.

-

Early apoptotic cells will be Annexin V positive and PI negative.

-

Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[3]

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

-

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[13]

Experimental Protocol: Cell Cycle Analysis with PI

-

Cell Treatment and Fixation:

-

Seed and treat cancer cells with the isoquinoline hexanoic acid derivative for 24-48 hours.

-

Harvest the cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.[13]

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).[5]

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The DNA content of the cells will be proportional to the PI fluorescence intensity.

-

-

Data Analysis:

-

Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

In Vivo Efficacy Assessment: Human Tumor Xenograft Models

Promising compounds identified from in vitro studies should be evaluated for their in vivo efficacy in animal models. Human tumor xenograft models in immunodeficient mice are a standard preclinical model for this purpose.[14][15]

Experimental Protocol: Subcutaneous Xenograft Model

-

Cell Implantation:

-

Harvest a human cancer cell line known to be sensitive to the compound in vitro.

-

Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 5-10 million cells per 100-200 µL.

-

Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).[16]

-

-

Tumor Growth and Treatment Initiation:

-

Monitor the mice for tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

-

Calculate the tumor volume using the formula: (Length x Width^2) / 2.

-

When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer the isoquinoline hexanoic acid derivative to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Administer the vehicle control to the control group.

-

-

Monitoring and Endpoint:

-

Continue to monitor tumor growth and the body weight of the mice (as an indicator of toxicity) throughout the study.

-

At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors.

-

-

Data Analysis:

-

Compare the tumor growth between the treatment and control groups to determine the antitumor efficacy of the compound.

-

Calculate the tumor growth inhibition (TGI).

-

The excised tumors can be used for further analysis, such as western blotting or immunohistochemistry, to confirm the mechanism of action in vivo.

-

Caption: A typical preclinical evaluation workflow for isoquinoline hexanoic acid derivatives.

Data Summary and Structure-Activity Relationship (SAR)

The data obtained from the preclinical evaluation can be summarized in tables to facilitate comparison and to establish a structure-activity relationship (SAR).

Table 1: In Vitro Activity of Representative Isoquinoline Hexanoic Acid Derivatives

| Compound ID | Linker Length | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |

| IHD-1 | 6 Carbons | 15 | 5 | 0.8 | 1.2 |

| IHD-2 | 5 Carbons | 50 | 25 | 2.5 | 3.1 |

| IHD-3 | 7 Carbons | 45 | 30 | 2.2 | 2.8 |

| Vorinostat | 6 Carbons | 20 | 10 | 1.5 | 2.0 |

Note: The data in this table is illustrative and intended to demonstrate the format for presenting experimental results. Actual values would be derived from experimental data.

The SAR analysis of these compounds often reveals that a six-carbon linker provides the optimal balance of potency and selectivity.[10] Modifications to the isoquinoline cap group can also be explored to enhance isoform selectivity and improve pharmacokinetic properties.

Conclusion and Future Directions

Isoquinoline hexanoic acid derivatives represent a highly promising class of anticancer agents with a well-defined mechanism of action as HDAC inhibitors. Their modular structure allows for systematic optimization of their potency, selectivity, and pharmacokinetic properties. The preclinical evaluation workflow outlined in this guide provides a robust framework for identifying and advancing lead candidates toward clinical development.

Future research in this area should focus on:

-

Improving Isoform Selectivity: Designing derivatives that selectively target specific HDAC isoforms may lead to improved efficacy and reduced side effects.

-

Combination Therapies: Exploring the synergistic effects of these compounds with other anticancer agents, such as chemotherapy or immunotherapy.

-

Development of Biomarkers: Identifying biomarkers that can predict which patients are most likely to respond to treatment with these HDAC inhibitors.

The continued investigation of isoquinoline hexanoic acid derivatives holds great promise for the development of novel and effective epigenetic therapies for a wide range of cancers.

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

- Li, Z., et al. (2016). Tetrahydroisoquinolines as novel histone deacetylase inhibitors for treatment of cancer. Acta Pharmaceutica Sinica B, 6(1), 52-61.

-

Protocol Exchange. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

-

Bio-protocol. (n.d.). Analysis of Cell Cycle with Propidium Iodide Staining by Flow Cytometry. Retrieved from [Link]

-

Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

-

JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

-

Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

-

G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

-

University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

- Li, Z., et al. (2016). Tetrahydroisoquinolines as novel histone deacetylase inhibitors for treatment of cancer. Acta Pharmaceutica Sinica B, 6(1), 52-61.

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

- Yang, W., et al. (2015). Design, synthesis and biological evaluation of isoquinoline-based derivatives as novel histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry, 23(17), 5881-5890.

- Wunberg, T., et al. (2026). Cellular Target Engagement and Dissociation Kinetics of Class I-Selective Histone Deacetylase (HDAC) Inhibitors. International Journal of Molecular Sciences, 27(7), 3485.

- Zhang, Y., et al. (2011). Development of Tetrahydroisoquinoline-Based Hydroxamic Acid Derivatives: Potent Histone Deacetylase Inhibitors with Marked in Vitro and in Vivo Antitumor Activities. Journal of Medicinal Chemistry, 54(8), 2823–2838.

-

American Chemical Society. (n.d.). Quinoline-hydroxamic acid inspired dual inhibitors of topoisomerase-histone deacetylase with potent in vitro and in vivo anticancer potential. Retrieved from [Link]

-

Bio-protocol. (n.d.). Histone deacetylation assay in vitro and in vivo. Retrieved from [Link]

-

Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery. Retrieved from [Link]

- Yang, W., et al. (2015). Design, synthesis and biological evaluation of isoquinoline-based derivatives as novel histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry, 23(17), 5881-5890.

- Li, L., et al. (2015). Design, synthesis and preliminary bioactivity evaluations of substituted quinoline hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors. Bioorganic & Medicinal Chemistry, 23(15), 4537-4546.

-

Bio-Techne. (n.d.). HDAC Activity/Inhibition Assay Kit (Colorimetric). Retrieved from [Link]

-

EpigenTek. (2022). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis and biological evaluation of isoquinoline-based derivatives as novel histone deacetylase inhibitors. Retrieved from [Link]

- Lee, H. W., et al. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 20(1), 1-6.

-

ResearchGate. (n.d.). SAR analysis of the derived compounds based on the HDAC enzyme inhibitory results. Retrieved from [Link]

-

SMC Laboratories, Inc. (n.d.). Xenograft tumor model. Retrieved from [Link]

-

SpringerLink. (2024). Recent Developments of Hydroxamic Acid Hybrids as Potential Anti-Breast Cancer Agents. Retrieved from [Link]

- DeRose, Y. S., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Current Protocols in Pharmacology, 76, 14.23.1-14.23.28.

- Bertrand, P., et al. (2017). Novel histone deacetylase 6 (HDAC6) selective inhibitors: a patent evaluation (WO2014181137).

- Porter, N. J., & Christianson, D. W. (2019). Histone Deacetylase 6-Selective Inhibitors and the Influence of Capping Groups on Hydroxamate-Zinc Denticity. ACS Chemical Biology, 14(7), 1437–1444.

- Rotili, D., & Mai, A. (2024). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. Molecules, 29(1), 223.

- Sirisang, P., et al. (2022). Target Design of Novel Histone Deacetylase 6 Selective Inhibitors with 2-Mercaptoquinazolinone as the Cap Moiety. Molecules, 27(7), 2169.

Sources

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. atcc.org [atcc.org]

- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 4. researchgate.net [researchgate.net]

- 5. vet.cornell.edu [vet.cornell.edu]

- 6. texaschildrens.org [texaschildrens.org]

- 7. bosterbio.com [bosterbio.com]

- 8. Tetrahydroisoquinolines as novel histone deacetylase inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]